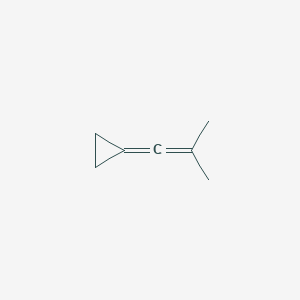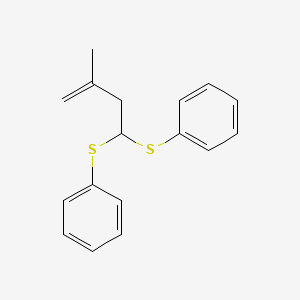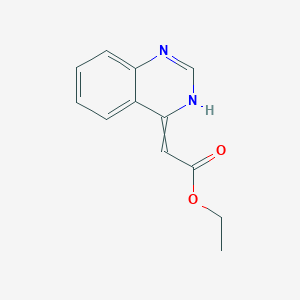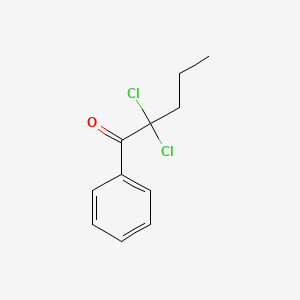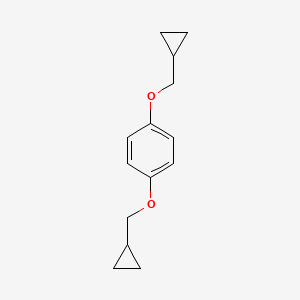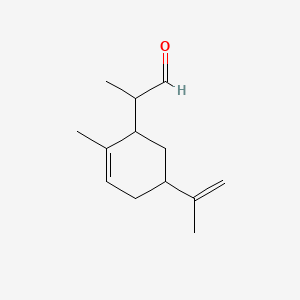
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexene, featuring an acetaldehyde group and multiple methyl and methylethenyl substituents. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-(1-methylethenyl)-cyclohexanone with suitable reagents to introduce the acetaldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process may also include purification steps like distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the substituents, which can affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexene-1-acetaldehyde, alpha,4-dimethyl-: Another cyclohexene derivative with similar structural features but different substitution patterns.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A related compound with an acetate group instead of an aldehyde.
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: A similar compound with a hydroxyl group instead of an aldehyde.
Uniqueness
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
72928-28-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)propanal |
InChI |
InChI=1S/C13H20O/c1-9(2)12-6-5-10(3)13(7-12)11(4)8-14/h5,8,11-13H,1,6-7H2,2-4H3 |
Clave InChI |
PBEWYCCRRKCGGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1C(C)C=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
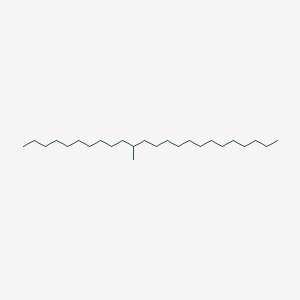



![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
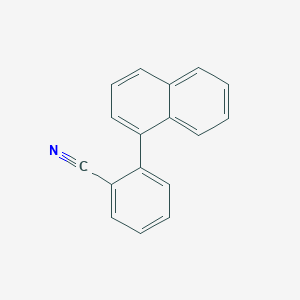
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
